molecular formula C8H7BrO2 B072681 5'-Bromo-2'-hydroxyacetophenone CAS No. 1450-75-5

5'-Bromo-2'-hydroxyacetophenone

Cat. No.: B072681
CAS No.: 1450-75-5
M. Wt: 215.04 g/mol
InChI Key: HQCCNFFIOWYINW-UHFFFAOYSA-N
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Description

5’-Bromo-2’-hydroxyacetophenone: is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It is characterized by the presence of bromine and hydroxy functional groups, making it a versatile intermediate in various chemical processes. This compound typically appears as a white to pale yellow crystalline powder.

Scientific Research Applications

Chemistry:

    Ligand Preparation: Used in the preparation of tetrahedral metallocene complexes containing vanadium (IV), which have potential spermicidal activity.

Biology:

    Spermicidal Activity: The vanadocene complexes prepared using this compound have shown potential spermicidal activity against human sperm.

Medicine:

    Drug Synthesis: Serves as an intermediate in the synthesis of various pharmaceuticals.

Industry:

    Organic Synthesis: Widely used in the synthesis of drugs, pesticides, and other organic compounds.

Safety and Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fries Rearrangement: One common method involves the Fries rearrangement of 4-bromophenyl acetate with aluminum chloride without solvent at temperatures between 110°C and 160°C, yielding 84-91%.

    Direct Bromination: Another method includes the bromination of 2-hydroxyacetophenone using bromine in chloroform.

Industrial Production Methods:

  • The industrial production of 5’-Bromo-2’-hydroxyacetophenone often involves the same synthetic routes but on a larger scale, ensuring proper handling and safety measures due to the compound’s irritant properties.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5’-Bromo-2’-hydroxyacetophenone can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form various derivatives.

    Oxidation Reactions: It can also be oxidized to form different products.

Common Reagents and Conditions:

    Aluminum Chloride: Used in the Fries rearrangement.

    Bromine: Used for direct bromination.

    Chloroform: Solvent for bromination reactions.

Major Products:

    Tetrahedral Metallocene Complexes: When used as a ligand.

    6-Bromochromen-4-one: Formed through specific synthetic routes.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-hydroxyacetophenone primarily involves its role as a ligand in the formation of metallocene complexes. These complexes interact with molecular targets, potentially disrupting cellular processes in sperm cells, leading to spermicidal effects.

Comparison with Similar Compounds

  • 5’-Chloro-2’-hydroxyacetophenone
  • 2’-Hydroxy-5’-nitroacetophenone
  • 1-(4-Bromo-2-hydroxyphenyl)ethanone
  • 2’-Hydroxyacetophenone

Comparison:

  • 5’-Bromo-2’-hydroxyacetophenone is unique due to its bromine functional group, which imparts distinct reactivity and properties compared to its chloro, nitro, and hydroxy analogs.

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCCNFFIOWYINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162864
Record name Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-75-5
Record name 5′-Bromo-2′-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(5-bromo-2-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1450-75-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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